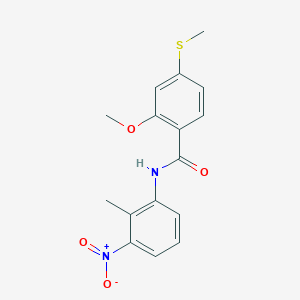![molecular formula C16H15ClF2N2O2S B5728944 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and has been investigated for its potential applications in various fields.
Mécanisme D'action
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine acts by selectively binding to the noradrenergic transporter (NET) on the surface of noradrenergic neurons. This leads to the internalization of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine into the neuron, where it causes damage to the mitochondria and other cellular structures. This ultimately leads to the degeneration and death of the neuron.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have a range of effects on various physiological and pathological processes. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a highly selective neurotoxin that targets a specific population of neurons, allowing for precise manipulation of noradrenergic function. Additionally, its effects are relatively long-lasting, allowing for sustained changes in noradrenergic function. However, its neurotoxicity also presents limitations, as it can cause significant damage to the brain if not used carefully.
Orientations Futures
There are several potential future directions for research on 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine. These include investigating its effects on specific brain regions and circuits, exploring its potential therapeutic applications in various neurological and psychiatric disorders, and developing new neurotoxins with improved selectivity and safety profiles. Additionally, further research is needed to fully understand the mechanisms underlying its neurotoxicity and the physiological and pathological consequences of noradrenergic degeneration.
Méthodes De Synthèse
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process starting with the reaction of 2-chloroaniline with sodium nitrite to form 2-chloro-1-nitrobenzene. This is then reacted with 3,4-difluorobenzenesulfonyl chloride to form 2-chloro-1-(3,4-difluorobenzenesulfonyl)nitrobenzene. Reduction of this compound with hydrogen gas in the presence of palladium catalyst and quinoline leads to the formation of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in neuroscience research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, leading to their degeneration and death. This property of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used to investigate the role of noradrenergic neurons in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-13-3-1-2-4-16(13)20-7-9-21(10-8-20)24(22,23)12-5-6-14(18)15(19)11-12/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXYYLWKPKMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)



![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)